2-Carbethoxy-3-nitrobenzoic acid
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Overview
Description
2-Carbethoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a nitro group (-NO2) and an ester group (-COOEt)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-carbethoxy-3-nitrobenzoic acid typically involves the nitration of ethyl benzoate followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective formation of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Carbethoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group (-OEt) is replaced by other nucleophiles (e.g., hydroxide ions to form the corresponding carboxylic acid).
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products:
Reduction: 2-Carbethoxy-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: 3-Nitrobenzoic acid and ethanol.
Scientific Research Applications
2-Carbethoxy-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: Used as a precursor in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 2-carbethoxy-3-nitrobenzoic acid exerts its effects depends on the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also participate in hydrolysis reactions, releasing active metabolites that target specific molecular pathways .
Comparison with Similar Compounds
3-Nitrobenzoic Acid: Similar structure but lacks the ester group, making it less reactive in esterification reactions.
2-Nitrobenzoic Acid: The nitro group is positioned differently, affecting its reactivity and applications.
4-Nitrobenzoic Acid: The nitro group is in the para position, leading to different chemical properties and uses
Uniqueness: 2-Carbethoxy-3-nitrobenzoic acid is unique due to the presence of both the nitro and ester groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it valuable in various research and industrial applications.
Properties
CAS No. |
6828-46-2 |
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Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
2-ethoxycarbonyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C10H9NO6/c1-2-17-10(14)8-6(9(12)13)4-3-5-7(8)11(15)16/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
ANIGGJRHTJBCOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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